molecular formula C5H10O B038448 (2S)-2-propyloxirane CAS No. 123731-68-0

(2S)-2-propyloxirane

Cat. No.: B038448
CAS No.: 123731-68-0
M. Wt: 86.13 g/mol
InChI Key: SYURNNNQIFDVCA-YFKPBYRVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-propyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselectivity. The reaction involves the use of tert-butyl hydroperoxide and a titanium-based catalyst in the presence of a chiral ligand. The reaction conditions are usually mild, with temperatures ranging from 0°C to room temperature.

Industrial Production Methods

On an industrial scale, this compound can be produced through the oxidation of propylene using peracids such as peracetic acid or performic acid. This method is advantageous due to its scalability and relatively low cost. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-propyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the epoxide ring to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with this compound under mild conditions, typically at room temperature.

Major Products Formed

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted epoxides depending on the nucleophile used.

Scientific Research Applications

(2S)-2-propyloxirane has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules. Its stereochemistry is valuable in the development of enantioselective catalysts and reagents.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

    Industry: this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-propyloxirane involves its ability to undergo ring-opening reactions. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-propyloxirane: The enantiomer of (2S)-2-propyloxirane, with opposite stereochemistry.

    Ethylene oxide: A simpler epoxide with a two-carbon ring.

    Propylene oxide: A related compound with a similar structure but without the chiral center.

Uniqueness

The uniqueness of this compound lies in its stereochemistry, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and other applications where enantioselectivity is crucial.

Properties

IUPAC Name

(2S)-2-propyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYURNNNQIFDVCA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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